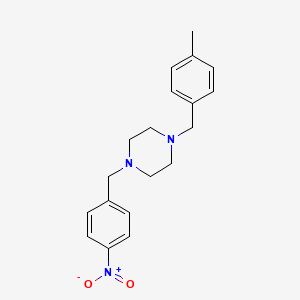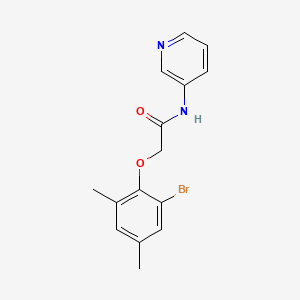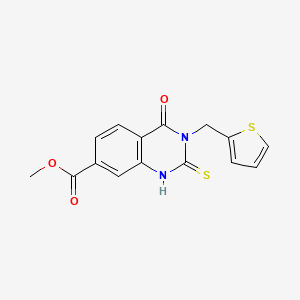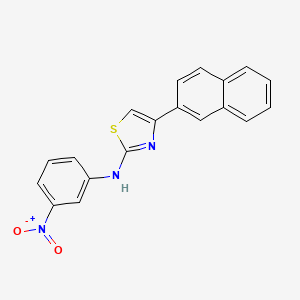
1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine, also known as MNBP, is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been studied for its effects on the central nervous system, including its mechanism of action and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its antidepressant and anxiolytic effects. 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine may also modulate the activity of other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has also been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine is its relatively simple synthesis method, which makes it easily accessible for scientific research. Additionally, 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has shown promising pharmacological properties, particularly its potential use as an antidepressant and anxiolytic agent. However, one limitation of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine is its limited availability and lack of clinical data.
Future Directions
There are several future directions for the study of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine. One area of research could focus on the development of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine derivatives with improved pharmacological properties. Additionally, further research could explore the potential use of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, future studies could investigate the safety and efficacy of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine in clinical trials.
In conclusion, 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method is relatively simple, and it has been studied for its effects on the central nervous system, including its mechanism of action and physiological effects. While 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has shown promising results, further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine involves the reaction between 4-methylbenzyl chloride and 4-nitrobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine.
Scientific Research Applications
1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has been studied for its potential pharmacological properties, particularly its effects on the central nervous system. It has been shown to have an affinity for serotonin receptors, which are involved in regulating mood, appetite, and sleep. 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, 1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine has been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-2-4-17(5-3-16)14-20-10-12-21(13-11-20)15-18-6-8-19(9-7-18)22(23)24/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKMESPZHKEPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-4-(4-nitrobenzyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)

![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)

![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)





